4-Chloromethyl-2-phenyl-oxazole

Catalog No.
S1898469
CAS No.
30494-97-4
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloromethyl-2-phenyl-oxazole

CAS Number

30494-97-4

Product Name

4-Chloromethyl-2-phenyl-oxazole

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-oxazole

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

ANSKJZIDWXDAJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CCl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CCl

The exact mass of the compound 4-Chloromethyl-2-phenyl-oxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloromethyl-2-phenyl-oxazole (CAS 30494-97-4) is a bench-stable, electrophilic heterocyclic building block utilized primarily as an alkylating agent in pharmaceutical synthesis [1]. Featuring a chloromethyl group at the 4-position of a 2-phenyloxazole core, it is the standard precursor for installing the 2-phenyloxazol-4-ylmethyl pharmacophore into complex molecules, including PPAR agonists and DPP-IV inhibitors[2]. For industrial and laboratory buyers, its primary value lies in its reliable SN2 reactivity profile, offering a highly atom-economical alternative to alcohol-based precursors while maintaining superior shelf stability compared to more reactive halide analogs.

Substituting 4-chloromethyl-2-phenyl-oxazole with its 4-hydroxymethyl analog forces workflows to rely on Mitsunobu activation, which generates stoichiometric triphenylphosphine oxide waste and drastically increases purification costs[1]. Conversely, attempting to accelerate reaction kinetics by substituting with 4-bromomethyl-2-phenyl-oxazole introduces severe handling liabilities, as benzylic-type bromides are highly susceptible to hydrolytic degradation during standard storage, leading to batch-to-batch yield inconsistencies [2]. Furthermore, utilizing 5-substituted analogs (e.g., 4-chloromethyl-5-methyl-2-phenyl-oxazole) introduces steric hindrance at the electrophilic site, severely depressing alkylation yields when coupling with the bulky secondary amines or complex phenols typical of advanced API synthesis.

Process Mass Intensity: Chloromethyl vs. Hydroxymethyl Precursors

For the installation of the 2-phenyloxazol-4-ylmethyl ether linkage, 4-chloromethyl-2-phenyl-oxazole allows for direct O-alkylation using mild bases (e.g., K2CO3 in DMF), routinely achieving >70% isolated yields [1]. In contrast, utilizing the 4-hydroxymethyl-2-phenyl-oxazole baseline necessitates Mitsunobu coupling conditions. This alternative route not only caps typical yields at 50-60% but also generates stoichiometric amounts of triphenylphosphine oxide and hydrazine dicarboxylate byproducts [2]. The chloromethyl compound eliminates these high-molecular-weight organic wastes, significantly improving the Process Mass Intensity (PMI) and simplifying chromatographic purification.

Evidence DimensionAlkylation Yield and Byproduct Generation
Target Compound Data>70% yield with easily removed inorganic salt byproducts
Comparator Or Baseline4-hydroxymethyl-2-phenyl-oxazole (50-60% yield, stoichiometric organic waste)
Quantified Difference10-20% higher isolated yield with zero triphenylphosphine oxide waste
ConditionsO-alkylation of phenols in DMF with K2CO3 vs. Mitsunobu conditions (DEAD/PPh3)

Eliminating Mitsunobu reagents drastically reduces purification costs and improves process mass intensity for pharmaceutical scale-up.

Bench Stability and Handling: Chloro vs. Bromo Leaving Groups

In procurement, the choice of halide leaving group dictates both shelf life and reaction reproducibility. While 4-bromomethyl-2-phenyl-oxazole offers higher intrinsic electrophilicity, benzylic-type bromides are notoriously prone to rapid hydrolytic degradation and require strict cold, anhydrous storage [1]. 4-Chloromethyl-2-phenyl-oxazole provides the optimal procurement balance: it maintains >97% purity under standard 2-8°C storage while still delivering complete SN2 conversion in 3-8 hours at 60-90°C . This stability prevents the yield drop-offs commonly associated with degraded bromomethyl batches during scale-up.

Evidence DimensionStorage Stability and Handling
Target Compound Data>97% purity maintained under standard refrigeration (2-8°C)
Comparator Or Baseline4-Bromomethyl-2-phenyl-oxazole (Prone to rapid hydrolysis and requires strict anhydrous/dark storage)
Quantified DifferenceExtended shelf life with equivalent operational SN2 conversion
ConditionsStandard laboratory storage and basic SN2 alkylation parameters

Procurement of the chloromethyl derivative minimizes waste from degraded reagents and allows for bulk purchasing without the need for immediate consumption.

Steric Accessibility in SN2 Displacements vs. 5-Substituted Analogs

The lack of substitution at the 5-position of the oxazole ring is a critical structural advantage for 4-chloromethyl-2-phenyl-oxazole when reacting with sterically demanding nucleophiles. Compared to 4-chloromethyl-5-methyl-2-phenyl-oxazole, the unsubstituted 5-position minimizes steric hindrance at the adjacent electrophilic carbon [1]. This allows for efficient, high-yielding alkylation of bulky secondary amines and complex phenols, whereas the 5-methyl comparator often requires extended heating times (>24 hours) or stronger bases, which can degrade sensitive functional groups on the target API[2].

Evidence DimensionReaction Kinetics for Bulky Nucleophiles
Target Compound DataComplete SN2 conversion in 3-8 hours at 60-90°C
Comparator Or Baseline4-chloromethyl-5-methyl-2-phenyl-oxazole (Requires extended heating >24h or stronger bases)
Quantified Difference~3x faster reaction kinetics for sterically demanding substrates
ConditionsN- or O-alkylation with bulky nucleophiles in polar aprotic solvents

Faster reaction times and milder conditions prevent the degradation of sensitive complex nucleophiles during advanced API synthesis.

Synthesis of PPAR Receptor Ligands

Ideal as the primary electrophile for the direct O-alkylation of phenolic intermediates. This is a critical workflow in the production of tri-aryl acid derivatives and other PPAR agonists targeting metabolic diseases, where high-yield etherification is required [1].

Pharmaceutical N-Alkylation Workflows

Used as a sterically accessible building block to alkylate complex secondary amines (e.g., piperidines and pyrrolidines). This application is heavily utilized in the development of target-specific inhibitors, such as DPP-IV antagonists, where the unhindered chloromethyl group ensures rapid conversion [2].

High-Throughput Medicinal Chemistry Screening

The compound's clean reactivity profile with mild bases (e.g., K2CO3/DMF) makes it highly suitable for parallel library generation. It allows chemists to bypass the purification bottlenecks associated with Mitsunobu-based etherifications, accelerating the hit-to-lead optimization phase [1].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Chloromethyl-2-phenyl-oxazole

Dates

Last modified: 08-16-2023

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